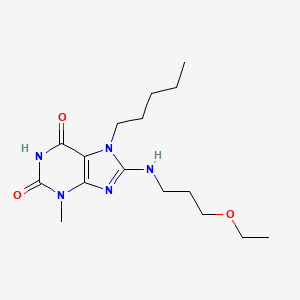
8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of xanthine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves the inhibition of phosphodiesterase enzymes. These enzymes are responsible for the degradation of cyclic nucleotides, such as cyclic AMP and cyclic GMP. Inhibition of phosphodiesterase enzymes leads to an increase in the levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-asthmatic properties. It has also been shown to improve cognitive function and memory retention. Additionally, this compound has been shown to have vasodilatory effects, which can be useful in the treatment of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level. Additionally, this compound has a long shelf life, which makes it ideal for long-term experiments. However, one limitation of this compound is that it can be expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research of 8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential as a treatment for cardiovascular diseases, such as hypertension and heart failure. Additionally, further research can be done to determine the optimal dosage and administration methods for this compound.
Synthesemethoden
The synthesis of 8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves several steps. The first step is the reaction of 3-methylxanthine with pentyl bromide in the presence of potassium carbonate to yield 7-pentyl-3-methylxanthine. The second step involves the reaction of 7-pentyl-3-methylxanthine with ethyl 3-bromo propionate in the presence of sodium hydride to yield 8-(3-ethoxypropyl)-7-pentyl-3-methylxanthine. The final step involves the reaction of 8-(3-ethoxypropyl)-7-pentyl-3-methylxanthine with ammonia in the presence of hydrogen peroxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
8-((3-ethoxypropyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has potential applications in scientific research. This compound has been shown to inhibit the activity of phosphodiesterase enzymes, which are involved in the degradation of cyclic nucleotides. This inhibition leads to an increase in the levels of cyclic nucleotides, which can have various physiological effects.
Eigenschaften
IUPAC Name |
8-(3-ethoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3/c1-4-6-7-10-21-12-13(20(3)16(23)19-14(12)22)18-15(21)17-9-8-11-24-5-2/h4-11H2,1-3H3,(H,17,18)(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQVKGKFPHENLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NCCCOCC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)
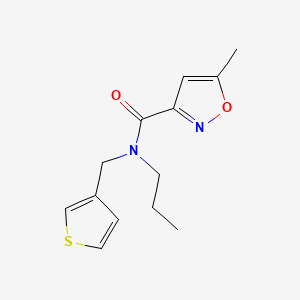
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate](/img/structure/B2741295.png)
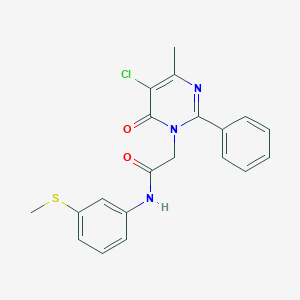
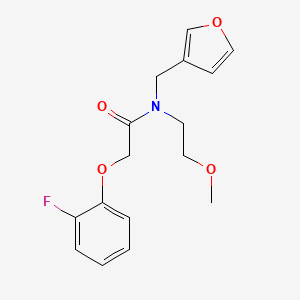

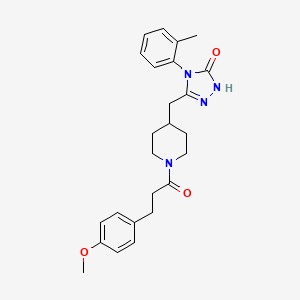
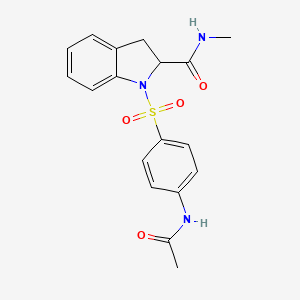
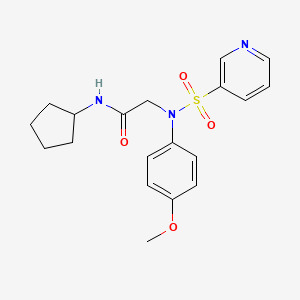
![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2741311.png)
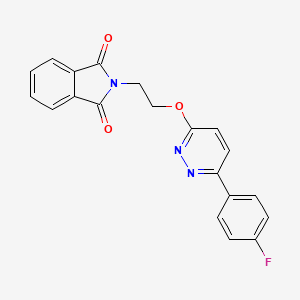
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2741313.png)
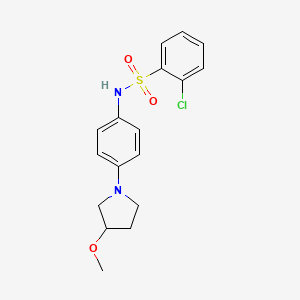
![N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2741316.png)